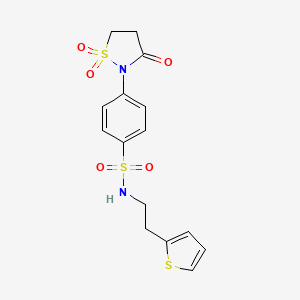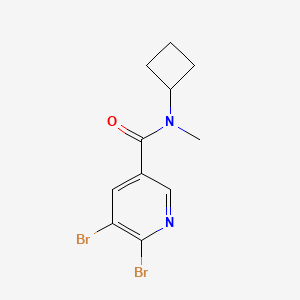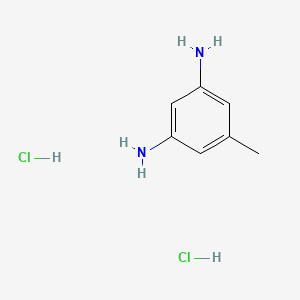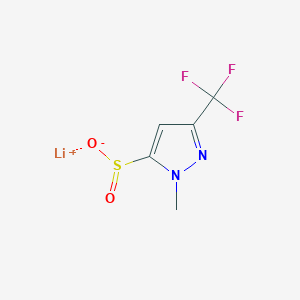
2-(naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. The analysis may also discuss the advantages and disadvantages of the synthesis method .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanisms. The analysis may also discuss the kinetics and thermodynamics of the reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Anticancer Applications
A series of acetamide derivatives were synthesized and evaluated for their anticancer properties. These compounds, including variants of 2-(naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide, demonstrated potent inhibitory activities against various cancer cell lines. For instance, some molecules showed significant cytotoxic potential against CNS, Melanoma, and Breast cancer panels, highlighting their potential in anticancer drug discovery (Gautam Kumar Dhuda et al., 2021).
Anti-HIV Activity
Naphthalene derivatives have also been synthesized and tested for their inhibitory activity against HIV-1 and HIV-2. One study reported the creation of 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides, with some compounds showing potent activity against the replication of HIV-1, suggesting these compounds as potential leads in the development of antiviral agents (Nawar S. Hamad et al., 2010).
Material Science and Catalysis
Research into the catalytic applications of naphthalene derivatives has led to the development of efficient methods for synthesizing various organic compounds. For example, nano magnetite (Fe3O4) has been used as a robust catalyst for the synthesis of naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives, demonstrating the versatility of naphthalene derivatives in facilitating organic synthesis under ultrasound irradiation (M. Mokhtary & Mogharab Torabi, 2017).
Anti-angiogenic Activity
One specific derivative, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, has been identified as a potent inhibitor of aminopeptidase N, an enzyme implicated in tumor growth and angiogenesis. This compound inhibited the enzyme's activity and demonstrated anti-angiogenic effects, providing a potential pathway for therapeutic intervention in cancer treatment (Jiyong Lee et al., 2005).
Luminescent Properties for Lanthanide Complexes
Naphthalene derivatives have also been explored for their luminescent properties, particularly in the context of lanthanide complexes. Studies have shown that these compounds can effectively sensitize Eu(III) to produce bright red fluorescence, indicating their potential utility in optical materials and devices (Wei-Na Wu et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-naphthalen-1-yloxy-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO2/c20-19(21,22)14-7-4-8-15(11-14)23-18(24)12-25-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPLECKMUNVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2890665.png)
![6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2890666.png)

![2-Chloro-N-[1-(phenoxymethyl)cyclopropyl]propanamide](/img/structure/B2890670.png)
![N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2890672.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)
![1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2890675.png)



![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine](/img/structure/B2890684.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2890685.png)

